
N-(4-acetylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-acetylphenyl)-3-(4-chloro-3-nitrophenyl)acrylamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as ACNPA, and it has been shown to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of ACNPA is not fully understood, but it is believed to involve the inhibition of specific enzymes and the modulation of signaling pathways. ACNPA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in inflammation and cancer. ACNPA has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK pathway and the PI3K/Akt pathway.
Biochemical and Physiological Effects:
ACNPA has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, ACNPA has been shown to have antioxidant, analgesic, and antiplatelet effects. ACNPA has also been shown to improve glucose tolerance and reduce insulin resistance.
Vorteile Und Einschränkungen Für Laborexperimente
ACNPA has several advantages for lab experiments, including its high purity and stability. However, ACNPA also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on ACNPA. One area of research is the development of more efficient synthesis methods for ACNPA. Another area of research is the identification of the specific enzymes and signaling pathways targeted by ACNPA. Additionally, further research is needed to determine the optimal dosages and administration methods for ACNPA in different experimental models. Finally, research is needed to explore the potential applications of ACNPA in other areas of scientific research, including cardiovascular disease and metabolic disorders.
Conclusion:
In conclusion, ACNPA is a synthetic compound that has shown promising potential for scientific research applications. The synthesis method of ACNPA has been extensively studied, and various modifications have been made to improve the yield and purity of the compound. ACNPA has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. While ACNPA has some limitations for lab experiments, there are several future directions for research on this compound, including the development of more efficient synthesis methods and the exploration of its potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of ACNPA involves the reaction of 4-chloro-3-nitroaniline with 4-acetylphenyl isothiocyanate in the presence of a base. This reaction results in the formation of the ACNPA compound. The synthesis of ACNPA has been extensively studied, and various modifications have been made to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
ACNPA has been used in various scientific research studies, including studies on cancer, inflammation, and neurological disorders. In cancer research, ACNPA has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that ACNPA can reduce the levels of inflammatory cytokines and inhibit the activation of NF-κB. In neurological disorder research, ACNPA has been shown to have a neuroprotective effect and improve cognitive function.
Eigenschaften
IUPAC Name |
(E)-N-(4-acetylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O4/c1-11(21)13-4-6-14(7-5-13)19-17(22)9-3-12-2-8-15(18)16(10-12)20(23)24/h2-10H,1H3,(H,19,22)/b9-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGGGFUHRVQTCA-YCRREMRBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-acetylphenyl)-3-(4-chloro-3-nitrophenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(1-allyl-1H-benzimidazol-2-yl)amino]methyl}-4-methylphenol](/img/structure/B5769310.png)
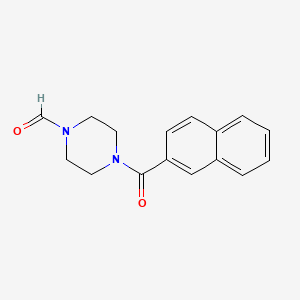
![2-methoxy-6-phenyl-3-[5-(2-thienyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5769315.png)
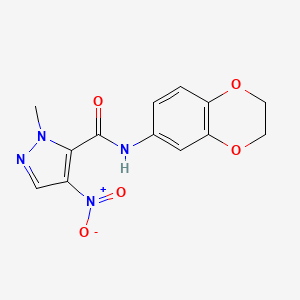
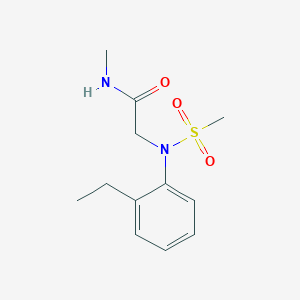
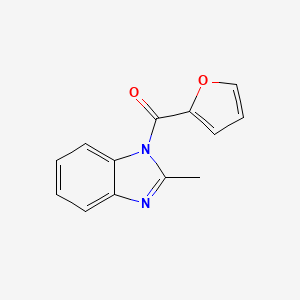
![methyl {3-[(3,5-dimethoxybenzoyl)amino]phenoxy}acetate](/img/structure/B5769338.png)
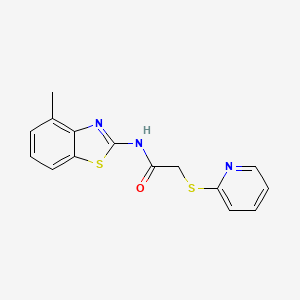
![ethyl 4-{[(2,5-dichlorophenyl)sulfonyl]amino}benzoate](/img/structure/B5769350.png)
![N'-[(4-chlorobenzoyl)oxy]-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]ethanimidamide](/img/structure/B5769355.png)
![N-({[2-(aminocarbonyl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5769356.png)

![2-({5-[(4-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetamide](/img/structure/B5769382.png)
